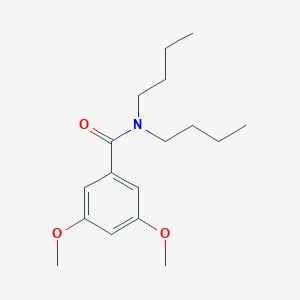

N,N-dibutyl-3,5-dimethoxybenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Organic Synthesis and Chemical Research

Benzamide derivatives represent a cornerstone of organic synthesis and chemical research. These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile building blocks for the creation of more complex molecules. mdpi.com Their utility stems from the stability of the amide bond and the diverse reactivity of the aromatic ring, which allows for a wide array of chemical transformations. mdpi.com This adaptability makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other materials. mdpi.comontosight.ai In medicinal chemistry, the benzamide scaffold is a common feature in a variety of therapeutic agents, highlighting its importance in drug discovery and development. ontosight.ainih.gov

Overview of N-Substituted Benzamides: Structural Diversity and Research Relevance

The versatility of the benzamide structure is significantly expanded through N-substitution, where one or both hydrogen atoms on the amide nitrogen are replaced by other organic groups. This substitution gives rise to a vast and structurally diverse family of compounds known as N-substituted benzamides. The nature of these substituents can profoundly influence the molecule's physical, chemical, and biological properties. ontosight.ainih.gov Researchers actively explore this structural diversity to fine-tune the characteristics of these compounds for specific applications. For instance, modifications to the N-substituents can alter a molecule's solubility, reactivity, and ability to interact with biological targets. ontosight.ai This targeted modification is a key strategy in the development of new drugs and functional materials. nih.gov

Rationale for Focused Academic Inquiry into N,N-Dibutyl-3,5-Dimethoxybenzamide

The specific compound, this compound, presents a unique combination of structural features that justifies a dedicated academic inquiry. The presence of two butyl groups on the nitrogen atom (N,N-dibutyl) and two methoxy (B1213986) groups at the 3 and 5 positions of the benzene ring distinguishes it from simpler benzamides. The dibutyl substitution introduces a significant lipophilic character, which can influence its solubility and membrane permeability. The dimethoxy substitution pattern on the aromatic ring can affect its electronic properties and metabolic stability. Understanding the interplay of these structural elements is crucial for predicting the compound's behavior and potential applications.

Historical Perspectives on the Synthesis and Characterization of Substituted Benzamides

The synthesis of substituted benzamides has a long history, evolving from classical methods to more sophisticated and efficient modern techniques. Early methods often involved the reaction of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. Over the years, a variety of reagents and reaction conditions have been developed to improve the efficiency and scope of this amidation reaction. acs.org For instance, the use of coupling agents has become commonplace to facilitate the formation of the amide bond under mild conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H27NO3 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N,N-dibutyl-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C17H27NO3/c1-5-7-9-18(10-8-6-2)17(19)14-11-15(20-3)13-16(12-14)21-4/h11-13H,5-10H2,1-4H3 |

InChI Key |

PMSIJOHSIPBHJH-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=CC(=C1)OC)OC |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of N,n Dibutyl 3,5 Dimethoxybenzamide and Its Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of N,N-dibutyl-3,5-dimethoxybenzamide is expected to exhibit distinct signals corresponding to the various protons in the molecule. Due to the hindered rotation around the amide C-N bond, the two N-butyl groups may be non-equivalent, leading to separate signals for their corresponding protons.

Expected Chemical Shifts (δ) in ppm:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the aromatic region. The proton at the C2 and C6 positions would likely appear as a doublet, while the proton at the C4 position would appear as a triplet.

Methoxy (B1213986) Protons: The protons of the two methoxy groups (-OCH₃) at the C3 and C5 positions are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

N-Butyl Protons: The protons of the two N-butyl groups would show a characteristic pattern of a triplet for the terminal methyl (-CH₃) group, and multiplets for the methylene (B1212753) (-CH₂-) groups. Due to the potential for non-equivalence, two sets of signals for the butyl groups might be observed.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C2, C6) | 6.5 - 6.7 | d |

| Aromatic H (C4) | 6.3 - 6.5 | t |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s |

| N-CH₂ (Butyl 1) | 3.2 - 3.5 | t |

| N-CH₂ (Butyl 2) | 3.0 - 3.3 | t |

| -CH₂- (Butyl) | 1.4 - 1.7 | m |

| -CH₂- (Butyl) | 1.2 - 1.5 | m |

| -CH₃ (Butyl) | 0.8 - 1.0 | t |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in ppm:

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 170-175 ppm.

Aromatic Carbons: The carbons of the benzene ring will show distinct signals. The carbons attached to the methoxy groups (C3, C5) will be significantly shielded, while the carbon attached to the amide group (C1) will be deshielded.

Methoxy Carbons: The carbons of the methoxy groups are expected to appear around 55-60 ppm.

N-Butyl Carbons: The carbons of the N-butyl chains will show signals in the aliphatic region of the spectrum. Similar to the ¹H NMR, the non-equivalence of the butyl groups could lead to a greater number of signals than expected.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C1 | 135 - 140 |

| Aromatic C3, C5 | 158 - 162 |

| Aromatic C2, C6 | 105 - 110 |

| Aromatic C4 | 102 - 106 |

| Methoxy (-OCH₃) | 55 - 60 |

| N-CH₂ (Butyl) | 45 - 50 |

| -CH₂- (Butyl) | 30 - 35 |

| -CH₂- (Butyl) | 19 - 24 |

| -CH₃ (Butyl) | 13 - 15 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the butyl chains by showing cross-peaks between adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups.

Amide C=O Stretch: A strong absorption band is expected in the region of 1630-1660 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group.

C-N Stretch: The stretching vibration of the C-N bond of the amide is expected to appear in the range of 1250-1350 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the region of 1450-1600 cm⁻¹ would indicate the stretching vibrations of the carbon-carbon bonds in the aromatic ring.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the butyl groups.

C-O Stretch: The asymmetric and symmetric stretching vibrations of the C-O bonds in the methoxy groups are expected to appear as strong bands in the 1050-1250 cm⁻¹ region.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide C=O Stretch | 1630 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Methoxy) | 1050 - 1250 | Strong |

As this compound is a tertiary amide, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. In the presence of protic solvents or other hydrogen bond donors, shifts in the vibrational frequencies of the C=O and C-O stretching bands would be observed. For instance, hydrogen bonding to the carbonyl oxygen would cause a shift of the C=O stretching frequency to a lower wavenumber (red shift). These shifts can provide valuable insights into the intermolecular interactions of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Determination

Mass spectrometry serves as a crucial tool for confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₁₇H₂₇NO₃), the theoretical exact mass can be calculated, which would then be confirmed by an experimental HRMS measurement to verify its elemental composition.

The fragmentation of N,N-dialkylbenzamides under mass spectrometry conditions typically follows predictable pathways. For this compound, the fragmentation pattern is expected to be dominated by several key processes:

Alpha-Cleavage: This is a characteristic fragmentation for amines and amides, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the loss of a propyl radical (•C₃H₇) to form a stable iminium ion, which would be observed as a significant peak in the spectrum.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org While more complex in a tertiary amide, a similar rearrangement involving the transfer of a hydrogen atom from one of the butyl chains to the carbonyl oxygen could occur, leading to the elimination of a neutral butene molecule (C₄H₈).

Cleavage adjacent to the Carbonyl Group: Fragmentation can occur at the bonds next to the carbonyl group. miamioh.edu This could involve the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a 3,5-dimethoxyphenyl fragment, or the cleavage of the C-N bond.

Aromatic Ring Fragmentation: The 3,5-dimethoxybenzoyl cation could undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from a methoxy group or the loss of carbon monoxide (CO). nih.govniu.edu

These fragmentation pathways allow for the structural confirmation of the different parts of the molecule: the N,N-dibutylamino group, the amide linkage, and the 3,5-dimethoxybenzoyl moiety.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of its close structural analogs, such as other substituted N,N-dialkylbenzamides, provides significant insight into its expected solid-state characteristics. researchgate.net The following sections are based on data from the closely related analog, N,N-diphenylbenzamide, to infer the likely structural properties. researchgate.net

Determination of Crystal System, Space Group, and Unit Cell Parameters

Table 1: Crystallographic Data for the Structural Analog N,N-Diphenylbenzamide

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 17.467 |

| b (Å) | 9.2050 |

| c (Å) | 18.183 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2923.5 |

Data obtained for the structural analog N,N-diphenylbenzamide.

Elucidation of Molecular Geometry, Conformation, and Torsion Angles in the Solid State

The solid-state structure reveals the precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In substituted benzamides, the amide group and the benzene ring are typically planar. iucr.org However, there is often a significant twist between these two planes. mdpi.com The orientation of the N-alkyl groups is also of key importance. In the case of the analog N,N-diphenylbenzamide, significant differences were found between the solid-state structure and the optimized gas-phase structure, highlighting the influence of crystal packing forces on conformation. researchgate.net

Torsion angles describe the rotation around specific bonds. For this compound, key torsion angles would include the rotation of the 3,5-dimethoxyphenyl ring relative to the amide plane and the conformation of the two butyl chains. Analysis of N,N-diphenylbenzamide shows a notable twist between the benzamide (B126) ring and the N-phenyl groups, which is a common feature to relieve steric strain. researchgate.net

Table 2: Selected Torsion Angles in the Structural Analog N,N-Diphenylbenzamide

| Angle | Description | Value (°) researchgate.net |

|---|---|---|

| O1-C7-N1-C13 | Defines the orientation of one N-phenyl ring relative to the C=O bond | 79.73 |

Data obtained for the structural analog N,N-diphenylbenzamide.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Since this compound is a tertiary amide, it lacks N-H protons and therefore cannot act as a hydrogen bond donor to form the strong N-H···O hydrogen bonding networks commonly observed in primary and secondary amides. iucr.orgmdpi.com Consequently, its crystal packing is expected to be governed by weaker intermolecular forces.

Furthermore, π-π stacking interactions between the electron-rich 3,5-dimethoxybenzene rings of adjacent molecules are anticipated to be a key stabilizing feature. mdpi.comnih.gov These interactions typically involve a parallel-displaced or T-shaped arrangement of the aromatic rings rather than a direct face-to-face stacking, to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.gov

Examination of Intramolecular Interactions and Conformational Preferences

The conformation of this compound is influenced by intramolecular steric and electronic effects. The rotation around the C(O)-N bond is restricted due to the partial double-bond character of the amide linkage, which enforces planarity on the O=C-N unit.

Steric hindrance between the two bulky butyl groups, and between the butyl groups and the 3,5-dimethoxyphenyl ring, will dictate the molecule's preferred conformation. mdpi.com The butyl chains will likely adopt a staggered conformation to minimize steric clash. The relative orientation of the methoxy groups on the benzene ring is also fixed, but their presence influences the electronic nature of the aromatic ring, which in turn affects potential intermolecular π-π stacking interactions.

Investigation of Crystal Packing Motifs and Supramolecular Assemblies

The crystal packing of benzamide derivatives is governed by a variety of intermolecular interactions that dictate the formation of specific supramolecular assemblies. While crystallographic data for this compound is not extensively detailed in the available literature, its molecular structure allows for predictions of its solid-state behavior based on studies of its structural analogs. The primary forces expected to direct the crystal packing are van der Waals interactions, C–H···O and C–H···π hydrogen bonds, and potentially π–π stacking interactions involving the aromatic rings.

In analogous N,N-dialkylbenzamides, the bulky alkyl groups play a significant role in the crystal packing, often preventing the close approach of the aromatic rings necessary for strong π–π stacking. Instead, the packing is frequently dominated by weaker, non-directional van der Waals forces and a network of weak C–H···O hydrogen bonds. The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor, while the methoxy groups at the 3- and 5-positions of the benzoyl ring also provide potential acceptor sites. The numerous C–H bonds of the butyl groups can act as donors, leading to a complex three-dimensional network of interactions.

The table below illustrates the typical intermolecular interactions observed in the crystal structures of substituted benzamides, which are likely to be relevant for this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C–H···O | C–H (alkyl, aryl) | C=O, O–CH3 | 2.2 - 2.8 | Formation of chains and sheets |

| C–H···π | C–H (alkyl, aryl) | Benzene Ring | 2.5 - 3.0 | Stabilization of layered structures |

| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Dimer formation and columnar packing |

| van der Waals | Alkyl Chains | Alkyl Chains/Aromatic Rings | > 3.5 | Overall space filling and stabilization |

These interactions collectively contribute to the formation of a stable, three-dimensional supramolecular architecture. The interplay and relative strengths of these non-covalent bonds determine the final crystal packing motif.

Crystallographic Studies of Polymorphism in Benzamide Systems

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in crystallography and materials science. mdpi.com Different polymorphs of the same compound can exhibit varied physicochemical properties. The study of polymorphism in benzamide systems provides valuable insights into the subtle energetic balance of intermolecular interactions that leads to the formation of different crystalline forms.

A classic example is benzamide itself, which was one of the first molecular compounds reported to exhibit polymorphism. acs.orgresearchgate.netresearchgate.net It has at least four known polymorphs, with the stability and formation of each being dependent on crystallization conditions. acs.org The differences between these polymorphs lie in the arrangement of the molecules in the crystal lattice, particularly the hydrogen-bonding networks formed by the primary amide group.

In more complex substituted benzamides, the potential for polymorphism is often enhanced by the increased number of possible intermolecular interactions and conformational flexibility. For instance, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms. mdpi.com These polymorphs differ in their hydrogen-bonded dimer geometries, with some forms exhibiting crystallographically independent molecules in the asymmetric unit. mdpi.com

The crystallization of different polymorphs can often be achieved by varying the solvent, temperature, or rate of crystallization. A study on 3-chloro-N-(2-fluorophenyl)benzamide and 2-iodo-N-(4-bromophenyl)benzamide demonstrated that different polymorphs could be obtained by altering the crystallization solvent. ias.ac.in This highlights the role of solvent-solute interactions in directing the nucleation and growth of a specific crystalline phase. The subtle competition between various weak interactions, such as halogen bonding and C–H···π interactions, was found to be crucial in the formation of different polymorphic modifications. ias.ac.in

The table below summarizes the crystallographic data for different polymorphs of selected benzamide derivatives, illustrating the structural diversity that can arise from polymorphism.

| Compound | Polymorph | Crystal System | Space Group | Key Supramolecular Synthons |

| Benzamide | Form I | Monoclinic | P2₁/c | N–H···O hydrogen-bonded ribbons |

| Benzamide | Form II | Monoclinic | P2₁ | N–H···O hydrogen-bonded sheets |

| N-(1,3-thiazol-2-yl)benzamide | Polymorph I | Monoclinic | P2₁/c | Centrosymmetric N–H···N hydrogen-bonded dimers |

| N-(1,3-thiazol-2-yl)benzamide | Polymorph II | Monoclinic | C2/c | N–H···N hydrogen-bonded dimers related by a two-fold axis |

| 3-Chloro-N-(2-fluorophenyl)benzamide | Form IA | Monoclinic | P2₁/c | N–H···O hydrogen bonds, Cl···Cl interactions |

| 3-Chloro-N-(2-fluorophenyl)benzamide | Form IB | Orthorhombic | Pna2₁ | N–H···O hydrogen bonds, C–H···F interactions |

While no specific polymorphs of this compound have been reported, its structural complexity, with flexible butyl chains and multiple hydrogen bond acceptors, suggests that it could potentially exhibit polymorphic behavior under different crystallization conditions. Future studies focusing on the crystallization of this compound from a variety of solvents and at different temperatures would be necessary to explore this possibility.

Computational and Theoretical Chemistry of N,n Dibutyl 3,5 Dimethoxybenzamide

Quantum Mechanical Calculations for Electronic Structure and Properties

Computational chemistry provides powerful tools for investigating the molecular properties of N,N-dibutyl-3,5-dimethoxybenzamide at the atomic level. Quantum mechanical calculations, in particular, offer deep insights into its electronic structure and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like this compound, DFT can be employed to predict various properties.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Due to the flexible nature of the two butyl chains attached to the amide nitrogen, the molecule can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers that might be present under experimental conditions. This is crucial as the conformation can significantly influence the molecule's properties and reactivity.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For this compound, the distribution and energies of these orbitals would be influenced by the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring and the electron-withdrawing amide group.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods can predict spectroscopic properties that can be compared with experimental data. The calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima. These theoretical predictions can be a valuable tool in the characterization and identification of this compound.

Advanced Quantum Chemical Methods (e.g., Post-Hartree-Fock) for Electron Correlation

While DFT is a powerful tool, it is an approximate method. For more accurate calculations of certain properties, especially those that are highly sensitive to electron correlation effects, more advanced methods known as post-Hartree-Fock methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, explicitly include electron correlation, which is the interaction between individual electrons. These calculations are more computationally expensive than DFT but can provide benchmark results for properties like interaction energies and reaction barriers. For this compound, these higher-level calculations could be used to refine the understanding of its electronic structure and reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed picture of the dynamic behavior of a system, such as conformational changes, molecular vibrations, and interactions with other molecules.

Car-Parrinello Molecular Dynamics (CPMD) for Condensed Phase Systems

Car-Parrinello Molecular Dynamics (CPMD) is a sophisticated simulation technique that combines molecular dynamics with density functional theory (DFT). wikipedia.org Unlike classical MD, which relies on predefined force fields, CPMD calculates the forces between atoms on-the-fly from the electronic structure of the system. wikipedia.org This ab initio approach allows for the simulation of chemical reactions and other phenomena where the electronic structure changes significantly. wikipedia.org

In the context of this compound, a CPMD simulation would treat the nuclei and electrons as a unified quantum-mechanical system. This would be particularly useful for studying its behavior in a condensed phase, such as in a solvent or in the solid state. For instance, a study on benzamide (B126) and its derivatives has utilized CPMD to investigate the dynamic features of intermolecular hydrogen bridges in both the gas phase and crystalline phase. mdpi.com Such simulations can reveal the time evolution of hydrogen bond distances and angles, providing insights into the stability and dynamics of these interactions. mdpi.com

Path Integral Molecular Dynamics (PIMD) for Quantum Effects in Intermolecular Interactions

Path Integral Molecular Dynamics (PIMD) is a method that extends molecular dynamics to include nuclear quantum effects, such as zero-point energy and tunneling. wikipedia.org This is achieved by representing each quantum particle as a ring of classical particles connected by springs, based on Feynman's path integral formulation of quantum mechanics. wikipedia.org

For a molecule like this compound, PIMD would be crucial for accurately describing the behavior of its hydrogen atoms, especially in the context of hydrogen bonding. Research on analogous benzamide derivatives has shown that PIMD simulations can reveal significant quantum effects on hydrogen bridges. mdpi.com These simulations have demonstrated that quantum effects can lead to a decrease in the distance between donor and acceptor atoms in a hydrogen bond, while the covalent bond to the hydrogen atom elongates, thereby enhancing proton sharing. mdpi.com

Simulation of Hydrogen Bond Dynamics and Proton Transfer Phenomena

The amide group in this compound can act as a hydrogen bond acceptor, while the methoxy groups can also participate in hydrogen bonding. The dynamics of these hydrogen bonds are critical to understanding the molecule's interactions with its environment.

Computational studies on similar benzamide-containing systems have successfully simulated hydrogen bond dynamics and proton transfer events. mdpi.com For example, in simulations of benzamide dimers, the time evolution of the N-H···O hydrogen bonds can be monitored to determine their stability and the frequency of proton transfer events. mdpi.com These simulations often reveal that while the bridged proton is mostly located on the donor side, transient proton transfer phenomena can occur. mdpi.com The vibrational signatures associated with these hydrogen bonds can also be analyzed through the Fourier transform of the atomic velocity autocorrelation function, providing a link between simulation and experimental spectroscopic data. mdpi.com

Topological Analysis of Electron Density

The topological analysis of electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions based on the principles of quantum mechanics.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.org In this theory, a chemical bond is associated with a "bond path," a line of maximum electron density connecting two atomic nuclei. wiley-vch.de The properties of the electron density at a specific point on this path, known as the bond critical point (BCP), can reveal the nature and strength of the interaction. wiley-vch.de

For this compound, a QTAIM analysis could be used to characterize the covalent bonds within the molecule, as well as any intramolecular non-covalent interactions. For instance, weak interactions between the butyl chains or between the butyl chains and the aromatic ring could be identified and quantified. Studies on other benzamide derivatives have employed QTAIM to gain insight into electronic structure parameters and to characterize intermolecular interactions. mdpi.comscispace.com

Table 1: Illustrative QTAIM Parameters for Characterizing Interactions in Benzamide Analogs

| Interaction Type | Typical Electron Density at BCP (ρ) | Typical Laplacian of Electron Density at BCP (∇²ρ) | Interpretation |

| Covalent Bond | High | Negative | Shared-shell interaction, accumulation of electron density between nuclei. |

| Hydrogen Bond | Intermediate | Positive | Closed-shell interaction, depletion of electron density at the BCP. |

| Van der Waals Interaction | Low | Positive | Weak closed-shell interaction. |

This table presents generalized data based on QTAIM principles and findings for analogous compounds, not specific values for this compound.

Computational Prediction of Chemical Reactivity, Selectivity, and Stability

Computational chemistry offers a suite of tools to predict the reactivity, selectivity, and stability of molecules. These methods are invaluable in understanding and predicting the outcomes of chemical reactions.

The reactivity of this compound can be assessed using various computational descriptors derived from its electronic structure. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electron-donating and electron-accepting abilities, respectively. The electrostatic potential mapped onto the electron density surface can reveal regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Computational studies on substituted benzynes and other aromatic systems have demonstrated the ability to predict the regioselectivity of their reactions. nih.gov For this compound, computational methods could be employed to predict the most likely sites for electrophilic aromatic substitution or other functionalization reactions. For instance, the directing effects of the amide and methoxy groups on the aromatic ring could be quantified to predict the outcome of such reactions.

The thermodynamic and kinetic stability of this compound can also be evaluated computationally. The thermodynamic stability can be assessed by calculating its heat of formation and comparing it to that of its isomers. The kinetic stability can be investigated by calculating the activation barriers for potential decomposition pathways. While specific studies on this molecule are lacking, the general approaches have been successfully applied to a wide range of organic molecules. nih.gov

Theoretical Modeling of Molecular Interactions with Chemically Relevant Environments

The study of this compound's interactions with its surrounding chemical environment is crucial for understanding its behavior in various applications, from materials science to pharmacology. Computational and theoretical chemistry provide powerful tools to model these interactions at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. This section explores the theoretical modeling of this compound's interactions with different chemical environments, focusing on the computational techniques employed and the nature of the intermolecular forces at play.

The molecular structure of this compound, with its polar amide group, flexible butyl chains, and substituted aromatic ring, allows for a variety of intermolecular interactions. These include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The specific nature and strength of these interactions are highly dependent on the surrounding chemical environment, such as the choice of solvent or the presence of a biological receptor.

Theoretical models, particularly those based on quantum mechanics and molecular mechanics, are instrumental in elucidating these complex interactions. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure and properties of molecules, including their interaction energies and geometries. DFT calculations can provide detailed information about hydrogen bonding and other electrostatic interactions. For more extensive systems or to study the dynamic behavior of the molecule, molecular dynamics (MD) simulations, which are based on classical mechanics, are often employed. These simulations can model the behavior of this compound in a solvent box over time, providing insights into its solvation and conformational dynamics.

A common approach involves a combination of these methods. For instance, DFT can be used to obtain accurate parameters for the force fields used in MD simulations. Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be utilized to study the interaction of this compound with a large biological molecule, where the active site is treated with a high level of quantum theory and the rest of the system is described by classical mechanics.

The following subsections delve into the specifics of how these theoretical models are applied to understand the interactions of this compound in different environments, supported by illustrative data from computational studies on analogous molecular systems.

Modeling of Solvation Effects

The behavior of this compound in a solution is governed by its interactions with the solvent molecules. These interactions can significantly influence its conformation, reactivity, and spectroscopic properties. Theoretical modeling of solvation can be approached using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic properties.

Explicit solvent models, on the other hand, treat individual solvent molecules explicitly in the simulation. This is typically done within the framework of MD simulations, where the solute is placed in a box of solvent molecules. This method allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding, and can provide information on the local solvent structure around the solute.

For this compound, the carbonyl oxygen of the amide group is a primary site for hydrogen bond acceptance from protic solvents like water or alcohols. The flexible N,N-dibutyl groups and the 3,5-dimethoxyphenyl ring can engage in weaker van der Waals interactions with a variety of solvents.

The following table presents hypothetical data from a DFT study on the interaction energies of this compound with different solvent molecules, illustrating the strength of these interactions.

| Solvent | Interaction Energy (kcal/mol) | Predominant Interaction Type |

| Water | -8.5 | Hydrogen Bonding (C=O...H-O) |

| Methanol (B129727) | -7.2 | Hydrogen Bonding (C=O...H-O) |

| Acetonitrile | -4.1 | Dipole-Dipole |

| Chloroform (B151607) | -3.5 | Hydrogen Bonding (C=O...H-C) |

| Hexane (B92381) | -2.0 | van der Waals |

Note: The data in this table is illustrative and based on typical interaction energies for similar functional groups.

Analysis of Intermolecular Forces in Crystal Packing

In the solid state, the arrangement of this compound molecules is determined by a delicate balance of intermolecular forces. Understanding these forces is crucial for predicting crystal structures and polymorphism. Theoretical methods can be used to analyze and quantify the different types of interactions that contribute to the stability of the crystal lattice.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, which is defined by the electron distribution of the molecule and its neighbors. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify regions of close contact and characterize the nature of the intermolecular interactions.

For this compound, one would expect a variety of intermolecular contacts, including C-H···O and C-H···π interactions, which are common in the crystal packing of organic molecules. The presence of the amide group might also lead to weak N-H···O or C-H···O hydrogen bonds, depending on the molecular conformation.

The following table summarizes the percentage contributions of different intermolecular contacts to the Hirshfeld surface of a hypothetical crystal structure of this compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| C···H / H···C | 28.5 |

| O···H / H···O | 22.8 |

| N···H / H···N | 2.5 |

| C···C | 1.0 |

Note: This data is hypothetical and represents a plausible distribution of intermolecular contacts for a molecule with this composition.

Simulation of Interactions with Biomolecular Targets

The potential biological activity of this compound can be investigated through theoretical modeling of its interactions with biomolecular targets such as proteins or nucleic acids. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger receptor. This method can identify potential binding sites and provide an estimate of the binding affinity.

Following docking, MD simulations can be performed to study the stability of the ligand-receptor complex and to analyze the specific interactions in more detail. These simulations can reveal the dynamic nature of the binding process and the role of individual amino acid residues in the binding pocket.

The interactions of this compound with a protein target would likely involve a combination of hydrogen bonds between the amide group and polar residues, and hydrophobic interactions between the butyl chains and the dimethoxy-substituted phenyl ring with nonpolar residues.

The table below provides hypothetical results from a molecular docking and MD simulation study of this compound with a hypothetical protein kinase.

| Parameter | Value |

| Docking Score (kcal/mol) | -7.8 |

| Key Interacting Residues | Leu12, Val20, Ala35, Lys48, Asp104 |

| Predominant Interaction Types | Hydrogen bond with Asp104, Hydrophobic interactions with Leu12, Val20, Ala35 |

| Average RMSD of Ligand (Å) | 1.2 |

Note: The data presented is for illustrative purposes and represents typical outputs from such computational studies.

Structure Property Relationships in N,n Dibutyl 3,5 Dimethoxybenzamide Systems

Influence of N-Substitution on Molecular Conformation, Flexibility, and Electronic Structure

The N,N-dibutyl groups are pivotal in defining the conformational landscape and flexibility of N,N-dibutyl-3,5-dimethoxybenzamide. The presence of two butyl chains on the amide nitrogen introduces significant steric bulk, which in turn influences the rotation around the aryl-C(O) and C(O)-N bonds.

The rotation around the C(O)-N amide bond in N,N-dialkylbenzamides is known to have a considerable energy barrier, often leading to the observation of distinct cis and trans conformers in NMR spectroscopy, particularly at low temperatures. mdpi.comspectrabase.com This restricted rotation is a consequence of the partial double bond character of the C-N bond due to resonance between the nitrogen lone pair and the carbonyl group. The two butyl groups in this compound are expected to be non-equivalent in the NMR spectrum if the rotation around the C-N bond is slow on the NMR timescale. mdpi.com

Furthermore, the steric hindrance imposed by the N-butyl groups affects the planarity of the molecule. The benzoyl group and the amide functionality may not be coplanar, with the phenyl ring being twisted out of the plane of the amide group. hmdb.ca This deviation from planarity arises from steric repulsion between the ortho-hydrogens of the benzene (B151609) ring and the substituents on the amide nitrogen. hmdb.ca This twisting has a direct impact on the electronic structure, as it can disrupt the π-conjugation between the aromatic ring and the amide group. googleapis.com The degree of this rotation is a balance between steric hindrance and the electronic stabilization gained from conjugation.

Role of Aromatic Substituents (e.g., Methoxy (B1213986) Groups) on Electronic Properties and Reactivity

The two methoxy groups at the 3 and 5 positions of the aromatic ring play a crucial role in modulating the electronic properties and reactivity of this compound. Methoxy groups are known to be electron-donating through resonance, a phenomenon where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. usitc.gov This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions.

This increased electron density has several consequences:

Enhanced nucleophilicity of the aromatic ring: The ring becomes more susceptible to electrophilic aromatic substitution reactions.

Stabilization of positive charges: The electron-donating nature of the methoxy groups can stabilize carbocation intermediates that may form during certain reactions. nist.gov

Influence on the acidity/basicity of the amide group: The electronic effects of the methoxy groups are transmitted to the amide functionality, potentially influencing its proton affinity. googleapis.com

Correlation between Molecular Structure and Observed Spectroscopic Signatures

The structural features of this compound are directly reflected in its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: In the ¹H NMR spectrum, distinct signals are expected for the protons of the butyl groups, the methoxy groups, and the aromatic ring. Due to the restricted rotation around the C-N amide bond, the protons on the two butyl groups, and even the methylene (B1212753) protons within each butyl group, may exhibit different chemical shifts, leading to more complex splitting patterns. mdpi.com The aromatic protons would appear as a characteristic pattern reflecting the 3,5-disubstitution. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy groups. rsc.org

In the ¹³C NMR spectrum, separate resonances would be observed for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the butyl chains. The chemical shift of the carbonyl carbon can provide insights into the electronic environment of the amide group. scilit.com

Infrared Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. uomustansiriyah.edu.iq A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1630-1680 cm⁻¹. The exact frequency of this band can be influenced by the electronic effects of the substituents and hydrogen bonding interactions. nih.gov The C-N stretching vibration of the amide would also be present. Additionally, characteristic bands for the C-O stretching of the methoxy groups and the C-H stretching of the alkyl chains and the aromatic ring would be observed. mdpi.com

| Spectroscopic Technique | Expected Signature for this compound | Reference for Related Compounds |

| ¹H NMR | Complex multiplets for butyl protons (potential non-equivalence), singlet for methoxy protons, distinct signals for aromatic protons. | nih.gov |

| ¹³C NMR | Resonances for carbonyl, aromatic, methoxy, and butyl carbons. | rsc.org |

| IR Spectroscopy | Strong C=O stretch (amide I band) around 1630-1680 cm⁻¹, C-N stretch, C-O stretch (methoxy), C-H stretches (aromatic and aliphatic). | mdpi.com |

Impact of Intermolecular Hydrogen Bonding Networks on Macroscopic Properties and Self-Assembly

While this compound is a tertiary amide and lacks a proton on the amide nitrogen to act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds with suitable donor molecules, such as water or alcohols, which can influence its solubility.

In the solid state, the absence of strong N-H···O hydrogen bonds, which are prevalent in primary and secondary amides, means that weaker non-covalent interactions will dominate the crystal packing and self-assembly. evitachem.com These interactions can include C-H···O and C-H···π interactions. evitachem.com The butyl chains and the aromatic ring can participate in these weaker hydrogen bonds and other van der Waals interactions, influencing the melting point and crystal morphology of the compound. The ability of benzamide (B126) derivatives to form folded conformations can facilitate the complexation of other molecules. uomustansiriyah.edu.iq

Relationship between Substituent Effects and Theoretically Derived Reactivity Parameters

The electronic effects of the methoxy and N,N-dibutyl substituents can be quantified using theoretically derived reactivity parameters, which in turn correlate with the molecule's reactivity. The Hammett equation provides a framework for understanding the influence of substituents on the reaction rates and equilibrium constants of aromatic compounds.

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. For the methoxy group, the σ_meta_ value is typically positive, indicating a net electron-withdrawing effect at the meta position, primarily due to induction. nih.gov The cumulative effect of two meta-methoxy groups would be expected to influence the reactivity of the amide group.

The reaction constant (ρ) in the Hammett equation reflects the sensitivity of a particular reaction to substituent effects. For reactions where a positive charge develops in the transition state near the aromatic ring, electron-donating groups will accelerate the reaction, leading to a negative ρ value. Conversely, for reactions where a negative charge develops, a positive ρ value is observed. rsc.org

Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute various electronic parameters that correlate with reactivity. These include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their gap can indicate the molecule's kinetic stability and reactivity towards nucleophiles and electrophiles.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution and can predict sites for electrophilic and nucleophilic attack.

Atomic Charges: Calculated atomic charges can provide insight into the electron distribution within the molecule.

These parameters for this compound would be influenced by the combined electronic effects of the methoxy and N,N-dibutyl groups.

| Substituent | Hammett Constant (σ) (for meta position) | Expected Influence on Reactivity | Reference |

| Methoxy (-OCH₃) | ~ +0.12 | Modulates reactivity through inductive and resonance effects. | nih.gov |

Investigation of Non-Covalent Interactions and Their Contribution to Molecular Aggregation

The self-assembly and aggregation of this compound in the condensed phase are governed by a network of non-covalent interactions. While lacking strong N-H hydrogen bond donors, several other interactions play a crucial role:

C-H···O Hydrogen Bonds: The hydrogen atoms on the butyl chains and the aromatic ring can form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

C-H···π Interactions: The C-H bonds of the butyl groups can interact with the π-system of the aromatic ring of an adjacent molecule. evitachem.com

π···π Stacking: The aromatic rings of two molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. The presence of substituents on the ring can influence the geometry and strength of this stacking. evitachem.com

The collective effect of these weak interactions dictates how the molecules pack in a crystal lattice or aggregate in solution. evitachem.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. evitachem.com

Analysis of Structural Features Relevant to Chemical Recognition and Binding

The specific three-dimensional shape, polarity, and distribution of functional groups in this compound are key to its potential for chemical recognition and binding to biological targets or host molecules.

Polarity and Hydrogen Bonding Capacity: The molecule possesses polar regions, primarily around the carbonyl oxygen and the methoxy groups, which can act as hydrogen bond acceptors. The presence of these polar sites is crucial for forming specific interactions with a binding partner. The lipophilic butyl chains and the aromatic ring contribute to the non-polar character of the molecule, which can be important for interactions with hydrophobic pockets in a binding site.

Electronic Distribution: The electron-rich aromatic ring, due to the methoxy groups, can participate in π-stacking or cation-π interactions. The electron-donating nature of the methoxy groups can also influence the binding affinity for certain receptors. nist.gov

The combination of these features creates a unique molecular entity with the potential for selective recognition. The flexibility of the butyl chains may also allow for an induced-fit mechanism upon binding to a target.

Potential Applications of N,n Dibutyl 3,5 Dimethoxybenzamide in Materials Science and Chemical Technology

Exploration as Ligands or Receptors in Coordination Chemistry and Host-Guest Systems

The molecular architecture of N,N-dibutyl-3,5-dimethoxybenzamide makes it a promising candidate for use as a ligand in coordination chemistry. The amide group contains both oxygen and nitrogen atoms with lone pairs of electrons, making them potential donor sites for coordination with metal ions. semanticscholar.org The specific binding mode can vary; for example, similar amide-containing molecules can act as monodentate ligands, binding through the carbonyl oxygen, or in some cases, as bidentate ligands. libretexts.org

The presence of the dimethoxy-substituted benzene (B151609) ring can influence the electronic properties of the metal center upon coordination. This is particularly relevant in the context of redox-non-innocent ligands, where the ligand itself can participate in redox reactions. nih.gov The combination of a redox-active metal and a non-innocent ligand can lead to complexes with interesting electrochemical, magnetic, and catalytic properties. nih.govmdpi.com For instance, N,N′-dibutyloxamide, a related compound, has been successfully employed as a bridging ligand to create polynuclear metal complexes. mdpi.com The dibutyl groups on the nitrogen atom provide steric bulk, which can be used to control the coordination geometry around the metal center, influence the solubility of the resulting complex, and prevent the formation of undesired polymeric structures.

In host-guest chemistry, the compound could function as a receptor for specific guest molecules. The aromatic ring can engage in π-stacking interactions, while the amide group is capable of forming hydrogen bonds. This combination of interactions could allow for the selective binding of complementary guest molecules within a defined cavity.

| Structural Feature | Potential Role in Coordination | Supporting Principle |

| Amide Group (C=O, N) | Primary binding site for metal ions. | Lewis basicity of oxygen and nitrogen atoms. |

| Dibutyl Chains | Steric control, solubility enhancement. | Influences coordination sphere and crystal packing. |

| Dimethoxybenzene Ring | Electronic tuning of the metal center. | Can participate in redox processes (non-innocent ligand behavior). nih.gov |

Applications in Supramolecular Chemistry, Self-Assembled Structures, and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered assemblies from smaller molecular components. The key to the utility of this compound in this field lies in its capacity for hydrogen bonding and other intermolecular forces. The amide functionality is a well-known motif for forming robust hydrogen bonds.

Analogous to other oxalamides, which form intermolecular N–H···O hydrogen bonds to create one-dimensional ribbons, the amide group in this compound can direct its self-assembly into predictable patterns. mdpi.com The structure of these assemblies can be further influenced by the other substituents. The flexible dibutyl groups can interdigitate, leading to van der Waals interactions that help stabilize the resulting supramolecular structure. The dimethoxy-substituted phenyl rings can participate in π-π stacking interactions, adding another dimension of control to the self-assembly process.

In crystal engineering, these directed intermolecular interactions can be exploited to design crystalline materials with specific topologies and properties. By carefully controlling crystallization conditions, it may be possible to generate different polymorphs of this compound, each with a unique packing arrangement and potentially different physical properties. The interplay between hydrogen bonding, van der Waals forces, and π-stacking makes this molecule a versatile building block for designing complex, functional solid-state architectures. The 1,3,5-triazine (B166579) scaffold, for example, is another building block used in supramolecular chemistry to create oligomers with distinct recognition and self-assembly characteristics. nih.gov

Investigation of Optical Properties and Potential for Non-Linear Optics

Organic molecules with specific electronic characteristics are of great interest for applications in non-linear optics (NLO), which have uses in optical switching, data storage, and telecommunications. mdpi.comresearchgate.net A common design strategy for NLO molecules is the push-pull system, where electron-donating groups are connected to electron-accepting groups through a π-conjugated bridge. bohrium.com

This compound contains structural elements that are consistent with this design principle. The two methoxy (B1213986) groups on the benzene ring act as electron donors (push), while the carbonyl group of the amide can function as an electron acceptor (pull). The benzene ring itself serves as the π-conjugated system. This intramolecular charge transfer character is a key requirement for a high second hyperpolarizability, which is the molecular origin of third-order NLO responses. mdpi.com

While specific experimental data on the NLO properties of this compound are not available, its molecular structure warrants investigation. Theoretical calculations using methods like Density Functional Theory (DFT) could predict its hyperpolarizability. bohrium.com The study of related materials, such as rare earth metal complexes and certain organic dyes, has shown that such molecular arrangements can lead to significant NLO effects. semanticscholar.orgbohrium.com

| Component | NLO Function | Rationale |

| 3,5-Dimethoxy Groups | Electron Donor ("Push") | The oxygen atoms donate electron density to the aromatic ring. |

| Benzene Ring | π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. |

| Amide Carbonyl Group | Electron Acceptor ("Pull") | The electronegative oxygen atom withdraws electron density. |

| Overall System | Potential NLO Chromophore | The donor-π-acceptor structure may lead to a significant third-order nonlinear optical response. mdpi.combohrium.com |

Utility as Intermediates in the Synthesis of Complex Organic Molecules

Substituted benzamides are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of this compound makes it a useful precursor for the synthesis of more complex target molecules.

The amide bond itself is stable, allowing for chemical modifications at other parts of the molecule. For example, the aromatic ring can undergo electrophilic substitution reactions. The amide can also be hydrolyzed to yield 3,5-dimethoxybenzoic acid or reduced to form the corresponding amine. The synthesis of this compound itself would likely proceed via the amidation of 3,5-dimethoxybenzoic acid with dibutylamine (B89481).

The utility of related benzamide (B126) structures as intermediates is well-documented. For instance, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is a key novel intermediate in an improved synthesis of Itopride, a prokinetic agent. google.comgoogleapis.com Similarly, N,N-diethyl-3,5-dimethoxybenzamide serves as an intermediate in the creation of various organic compounds. This precedent suggests that this compound could be a valuable building block in multi-step synthetic sequences aimed at producing high-value, complex molecules for various applications, including active pharmaceutical ingredients. echemi.comnih.gov

| Related Intermediate | Application | Reference |

| N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide | Synthesis of Itopride | google.com |

| N,N-diethyl-3,5-dimethoxybenzamide | Synthesis of pharmaceuticals and agrochemicals |

Consideration in the Development of Specialty Chemicals (e.g., Surfactants, Dyes)

The term "specialty chemicals" encompasses a wide range of products with specific functions, including surfactants and dyes. usitc.gov The amphiphilic nature of this compound suggests its potential consideration in this area. The molecule possesses a hydrophilic head (the polar amide group) and two hydrophobic tails (the nonpolar n-butyl chains). This structure is characteristic of a surfactant, which can reduce surface tension and form micelles in solution. While not a conventional surfactant, its surface-active properties could be explored for specialized applications.

In the field of dyes and pigments, aromatic amides and their derivatives are common structural motifs. molbase.com The dimethoxy-substituted benzene ring in this compound is a chromophore that absorbs light in the ultraviolet region. Through chemical modification, such as the introduction of auxochromic groups or extending the π-conjugation, it could be converted into a precursor for colored compounds or functional dyes. For example, some fluoran-based black dyes incorporate N-alkylated amino groups, and various anthraquinone (B42736) dyes feature complex side chains. europa.eu The dibutyl groups could enhance the solubility of a potential dye molecule in organic matrices, such as polymers or inks, which is a critical property for many applications.

Future Research Directions and Unexplored Avenues for N,n Dibutyl 3,5 Dimethoxybenzamide

Development of Advanced and Stereoselective Synthetic Methodologies

While general methods for benzamide (B126) synthesis are well-established, often involving the coupling of a carboxylic acid with an amine, future research could focus on developing more efficient, sustainable, and stereoselective routes for N,N-dibutyl-3,5-dimethoxybenzamide. researchgate.net

Advanced Catalytic Systems: Investigation into novel catalytic systems could lead to milder reaction conditions, higher yields, and improved atom economy. For instance, the use of enzymatic tools for N-amidation is an emerging area that could offer high specificity and reduce the generation of by-products. researchgate.net

Flow Chemistry and Automated Synthesis: Implementing flow chemistry and automated synthesis platforms, potentially guided by artificial intelligence, could enable rapid optimization of reaction conditions and facilitate high-throughput synthesis of derivatives. technologynetworks.comsciencedaily.comnih.gov This approach would be invaluable for creating a library of related compounds for structure-activity relationship studies.

Stereoselective Synthesis: Although this compound itself is achiral, the introduction of chiral centers into the butyl chains or the benzamide core would necessitate the development of stereoselective synthetic methods. Research into chiral catalysts and auxiliaries could provide pathways to enantiomerically pure analogs, which is often crucial in pharmaceutical and materials science applications. nih.gov

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Optimized Batch Synthesis | Well-understood, scalable. | Development of novel catalysts, green solvents. |

| Flow Chemistry | Precise control, enhanced safety, ease of scaling up. | Reactor design, real-time analytics integration. |

| AI-Driven Automated Synthesis | High-throughput optimization, discovery of novel reaction pathways. technologynetworks.comsciencedaily.com | Algorithm development, integration with robotic platforms. |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering. |

| Stereoselective Methods | Access to single enantiomers of chiral analogs. | Design of chiral ligands and organocatalysts. |

In-depth Computational Studies on Excited State Properties and Photophysical Processes

Computational chemistry offers powerful tools to predict and understand the electronic and photophysical properties of molecules before engaging in extensive experimental work. nih.gov

Excited State Calculations: Future research should involve high-level quantum chemical calculations to model the excited state properties of this compound. Methods like Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict absorption and emission spectra, as well as to understand the nature of electronic transitions. mdpi.comrsc.org Such studies are crucial for identifying potential applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.

Photophysical Process Simulation: Computational modeling can simulate photophysical processes such as internal conversion, intersystem crossing, and fluorescence. rsc.org Understanding these pathways is key to designing molecules with desired photophysical characteristics, such as high quantum yields or long-lived excited states.

Solvatochromism Studies: The influence of solvent polarity on the electronic spectra (solvatochromism) could be investigated both computationally and experimentally. mdpi.com This provides insights into the change in dipole moment upon excitation and helps in characterizing the nature of the excited state. mdpi.comscispace.com

| Computational Method | Property to be Investigated | Potential Significance |

| AM1 Semi-empirical MO | Ground and excited state geometries. rsc.org | Understanding conformational changes upon excitation. |

| TD-DFT | Electronic absorption and emission spectra. | Predicting optical properties for materials science applications. |

| INDO/S-CI | Simulation of electronic spectra. rsc.org | Comparison with experimental data to validate computational models. |

| Polarizable Continuum Model (PCM) | Solvent effects on electronic properties. | Elucidating solvatochromic behavior. |

Characterization of Novel Crystalline Forms and Amorphous States

The solid-state structure of a compound significantly influences its physical properties, such as solubility and melting point.

Polymorphism Screening: A thorough investigation into the potential polymorphism of this compound is warranted. researchgate.netmdpi.com Different crystalline forms (polymorphs) can exhibit distinct properties, and their discovery is critical for pharmaceutical and material science applications. mdpi.com Crystallization from a variety of solvents and under different conditions should be explored.

Single-Crystal X-ray Diffraction: For any discovered crystalline forms, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govacs.org

Amorphous State Characterization: The preparation and characterization of the amorphous state of this compound would also be a valuable research avenue. nih.gov Amorphous forms often exhibit higher solubility, which can be advantageous in certain applications. nih.gov Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be essential to study the amorphous form and its stability. mdpi.com

Integration with Emerging Technologies in Chemical Research and Development

Leveraging emerging technologies can significantly accelerate the research and development process for this compound.

Artificial Intelligence and Machine Learning: AI and machine learning can be used to predict properties, optimize synthetic reactions, and even for de novo design of new analogs with desired characteristics. technologynetworks.comsciencedaily.comnih.govaichemist.ca Reinforcement learning integrated with quantum chemistry calculations could guide the discovery of derivatives with specific electronic properties without the need for exhaustive high-throughput screening. dtaborgroup.com

High-Throughput Screening (HTS): HTS techniques could be employed to rapidly screen this compound and its analogs for various biological activities or material properties. nih.gov This would allow for the efficient exploration of the chemical space around this scaffold.

Microfluidics and Lab-on-a-Chip: Miniaturized platforms using microfluidics can enable rapid synthesis and screening of compounds using very small quantities of materials, which is both cost-effective and efficient. nih.gov

Comparative Studies with Other Benzamide Isomers and Structural Analogs to Elucidate Fundamental Chemical Principles

To understand the unique properties of this compound, it is crucial to perform comparative studies with its isomers and other structural analogs.

Isomer Comparison: Synthesizing and characterizing other isomers, for example, N,N-dibutyl-2,4-dimethoxybenzamide or N,N-dibutyl-2,5-dimethoxybenzamide, would provide insight into how the substitution pattern on the benzene (B151609) ring affects the compound's conformation, electronic properties, and crystal packing. nih.gov Such studies on grids of isomers have been shown to be highly informative. nih.govresearchgate.net

Alkyl Chain Variation: The effect of the N-alkyl substituents could be explored by synthesizing analogs with different chain lengths (e.g., N,N-diethyl, N,N-dipropyl) or branching. This would help in understanding the role of sterics and lipophilicity on the compound's properties.

Bioisosteric Replacement: Replacing the methoxy (B1213986) groups or the amide linkage with other functional groups (bioisosteres) could lead to analogs with modulated properties. For instance, replacing the amide with a thioamide can significantly alter the hydrogen bonding patterns and electronic characteristics. acs.org

The table below outlines some potential comparative studies.

| Compound Class | Rationale for Comparison | Properties to Investigate |

| Positional Isomers | Elucidate the influence of substituent position on molecular properties. nih.gov | Conformation, crystal packing, photophysical properties. |

| N-Alkyl Analogs | Understand the effect of steric bulk and lipophilicity. | Solubility, melting point, biological activity. |

| Structural Analogs (e.g., Thioamides) | Explore the impact of functional group modifications on electronic structure and intermolecular interactions. acs.org | Hydrogen bonding patterns, reactivity, spectral properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.